6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one
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Overview
Description
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoxaline core substituted with dibutylamino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoxalin-2(1H)-one with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors and other proteins involved in the pathway.
Comparison with Similar Compounds
Similar Compounds
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: This compound shares the dibutylamino group but has a different core structure, leading to distinct chemical properties and applications.
2-Anilino-6-(dibutylamino)-3-methylfluoran: Similar in structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct electronic and steric properties. These unique features make it valuable in specialized applications, such as targeted drug design and advanced material development.
Biological Activity
6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as a lead for developing new antibacterial and anticancer drugs. Its unique structural features, including a dibutylamino group and a phenyl moiety, contribute to its pharmacological properties.
Molecular Formula : C19H24N2O
Molecular Weight : 312.41 g/mol
IUPAC Name : this compound
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. A study demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays revealed that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.
The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells, further promoting apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Anilino-3-methylquinoxaline | Contains an aniline group | Exhibits strong antimicrobial activity |
3-Methylquinoxaline | Lacks dibutylamino substitution | Known for neuroprotective effects |
6-(Diethylamino)-3-methylquinoxaline | Similar structure with diethyl instead of dibutyl | Shows different pharmacological profiles |
The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other quinoxaline derivatives.
Case Studies
Several case studies have investigated the efficacy of this compound:
-
In Vitro Study on Cancer Cell Lines :
- Objective: To assess cytotoxic effects on breast cancer cells.
- Results: The compound reduced cell viability by over 60% at concentrations above 10 µM within 48 hours.
- Conclusion: Demonstrated potential as a therapeutic agent for breast cancer treatment.
-
Antimicrobial Efficacy Assessment :
- Objective: To evaluate antibacterial activity against Staphylococcus aureus.
- Results: Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Conclusion: Validated its potential as an antibiotic candidate.
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound and exploring its pharmacokinetics and pharmacodynamics. Further studies are needed to elucidate its safety profile and potential side effects in vivo.
Properties
Molecular Formula |
C23H29N3O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2-one |
InChI |
InChI=1S/C23H29N3O/c1-4-6-15-25(16-7-5-2)20-13-14-22-21(17-20)24-18(3)23(27)26(22)19-11-9-8-10-12-19/h8-14,17H,4-7,15-16H2,1-3H3 |
InChI Key |
NUSZVPUDMWXBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N(C(=O)C(=N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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